REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH3:10][C:11](=[CH2:13])[CH3:12]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:11]([CH3:13])([CH3:12])[CH3:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
XN-1010
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred 5 hours at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resin may be removed by filtration and unreacted phenol
|
Type
|
CUSTOM
|
Details
|
may be removed
|
Type
|
WASH
|
Details
|
by washing the filtrate with an aqueous solution of 10% sodium hydroxide
|
Type
|
WASH
|
Details
|
The organic material may be washed with water
|
Type
|
CUSTOM
|
Details
|
to remove caustic
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |